REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[Cl:14]C(Cl)(Cl)C(OCC)=O>O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C(=O)([O-])[O-].[K+].[K+]>[Cl:14][C:3]([CH2:1][CH3:2])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:2.3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)(Cl)Cl
|
Name
|
|
Quantity
|
158 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
69 mg
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)OCC)(C(=O)OCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |